molecular formula C14H12N4O3 B5581818 2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

Cat. No.: B5581818
M. Wt: 284.27 g/mol
InChI Key: AQGHEAFLSZVGEJ-CXUHLZMHSA-N
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Description

2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide is an organic compound with the molecular formula C14H12N4O3. It is a derivative of benzamide and contains both amino and nitrophenyl groups.

Scientific Research Applications

2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide typically involves the condensation of 2-aminobenzamide with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-aminobenzamide+4-nitrobenzaldehydeThis compound\text{2-aminobenzamide} + \text{4-nitrobenzaldehyde} \rightarrow \text{this compound} 2-aminobenzamide+4-nitrobenzaldehyde→this compound

The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Mechanism of Action

The mechanism of action of 2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can influence gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of amino and nitrophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(8-6-10)18(20)21/h1-9H,15H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGHEAFLSZVGEJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

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